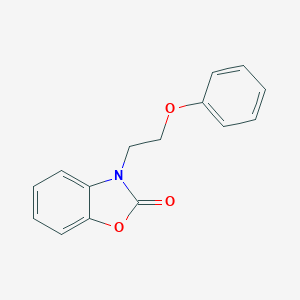

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

Description

Properties

IUPAC Name |

3-(2-phenoxyethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPUQZSEBWUWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Aminophenol with Phenoxyethyl Carboxylic Acid Derivatives

The most direct route involves the condensation of o-aminophenol with phenoxyethyl carboxylic acid derivatives under acidic conditions. This method leverages the reactivity of o-aminophenol’s amine and hydroxyl groups with carbonyl-containing reagents. For example, VulcanChem reports that heating o-aminophenol with phenoxyacetic acid in polyphosphoric acid (PPA) at 150–180°C for 4–6 hours yields the target compound. The reaction proceeds via initial formation of an intermediate amide, followed by intramolecular cyclization to form the benzoxazolone ring.

Reaction Conditions and Yields

| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Source |

|---|---|---|---|---|---|

| o-Aminophenol + Phenoxyacetic acid | PPA | 150–180 | 4–6 | 65–72 |

This method is limited by the availability of substituted phenoxyacetic acids and the need for harsh acidic conditions, which may degrade sensitive functional groups.

Urea-Mediated Cyclization

Patent-Based Synthesis Using Urea and Sulfuric Acid

A patent by US3812138A describes a scalable method for benzoxazolone synthesis using urea and sulfuric acid. While the patent primarily focuses on unsubstituted benzoxazolones, the methodology can be adapted for this compound by substituting o-aminophenol with N-(2-phenoxyethyl)-o-aminophenol. Key steps include:

Optimized Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Urea Equivalents | 1.5–3 | Higher equivalents reduce side reactions |

| Reaction pH | 2–3 | Prevents decomposition of urea |

| Temperature | 110–120°C | Balances reaction rate and stability |

This method achieves yields of 85–94% for analogous compounds, with the advantage of avoiding toxic reagents like phosgene.

Trichloroacetylation of N-Alkyl-N-Arylhydroxylamines

Mild Synthesis via O-Trichloroacetylation and Cyclization

ACS Publications reports a novel method starting from nitroarenes, which are reduced to N-alkyl-N-arylhydroxylamines and subsequently treated with trichloroacetyl chloride. For this compound, the synthesis involves:

-

Partial Reduction : Nitroarene is reduced to arylhydroxylamine using Zn/HCl.

-

N-Alkylation**: The hydroxylamine is alkylated with 2-phenoxyethyl bromide.

-

Trichloroacetylation : Trichloroacetyl chloride and triethylamine induce O-acylation, followed by an ortho-shift and cyclization at ambient temperatures.

Key Advantages

-

Functional Group Tolerance : Survives esters, amides, and alkenes.

-

Mild Conditions : Conducted at 20–25°C, avoiding high temperatures.

Alternative Routes and Modifications

Carbon Disulfide-Mediated Cyclization

A review in the International Journal of Pharmacy and Biological Sciences highlights the use of carbon disulfide (CS₂) and potassium hydroxide for benzoxazolone synthesis. While this method typically produces 2-mercaptobenzoxazoles, oxidation with hydrogen peroxide can convert intermediates to the desired oxazolone. For 3-(2-phenoxyethyl) derivatives, N-alkylation must precede cyclization.

Reaction Scheme

-

N-Alkylation of o-aminophenol with 2-phenoxyethyl bromide.

-

Cyclization with CS₂/KOH at 100°C for 6 hours.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Cyclocarbonylation (PPA) | Straightforward, one-pot | Harsh conditions, limited scope | 65–72 | Moderate |

| Urea-Sulfuric Acid | High yield, no phosgene | Requires pH control | 85–94 | High |

| Trichloroacetylation | Mild, functional group tolerance | Multi-step synthesis | 70–85 | Moderate |

| CS₂/KOH | Low-cost reagents | Requires oxidation step | 60–68 | Low |

Mechanistic Insights

Cyclocarbonylation Pathway

In PPA-mediated reactions, the acid catalyst protonates the carbonyl group of phenoxyacetic acid, enabling nucleophilic attack by the amine group of o-aminophenol. Subsequent dehydration forms the amide intermediate, which undergoes intramolecular cyclization via nucleophilic aromatic substitution.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that it can inhibit the production of inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may possess anticancer activities, warranting further exploration in cancer therapy.

Biological Research

The compound serves as a biochemical probe in enzymatic studies. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms. Investigations into its interactions with specific molecular targets are crucial for understanding its mechanism of action.

Industrial Applications

In the industrial sector, this compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations typical of benzoxazole derivatives, which can lead to the development of new materials and chemical processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Effective against bacterial and fungal strains |

| Biological Research | Enzymatic studies | Modulates enzyme activity |

| Industrial Applications | Building block for complex molecule synthesis | Key role in developing new materials |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several pathogenic strains. The compound was tested against common bacteria such as Staphylococcus aureus and fungi like Candida albicans, showing promising results that support its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of this compound revealed that it effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be harnessed for therapeutic applications in inflammatory diseases like arthritis or asthma.

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phenoxyethyl group allows the compound to fit into the active sites of enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its efficacy .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Size The N3-phenoxyethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or chloro (e.g., 5-chloro derivative). This may reduce metabolic clearance but could limit membrane permeability . C6-substituted derivatives (e.g., thiazole or nitro groups) exhibit distinct activity profiles. For instance, the C6-thiazole derivative shows potent antimicrobial activity, while a C6-nitro group enhances sigma-2 receptor binding .

Electronic Effects

- Electron-withdrawing groups (e.g., chloro at C5) enhance anti-quorum sensing activity by modulating electron density in the benzoxazolone core, affecting interactions with bacterial LuxR-type receptors .

- Electron-donating groups (e.g., methyl at C6) in 6-methyl-1,3-benzoxazol-2(3H)-one reduce antimicrobial potency compared to halogenated analogs .

Hybrid Scaffolds

Pharmacological Comparisons

- Anticancer Activity : Propyl-substituted derivatives (e.g., 3-[(3-chloropropyl)]-1,3-benzoxazol-2(3H)-one) show superior cytotoxicity (IC₅₀ ~5 μM) compared to simpler N3-alkyl derivatives, suggesting that longer substituents enhance DNA intercalation or topoisomerase inhibition .

- Antimicrobial Activity : Thiazole-substituted derivatives target Gram-positive bacteria, likely via membrane disruption, whereas halogenated derivatives (e.g., 6-bromo) show broader spectra but higher toxicity .

- Quorum-Sensing Inhibition: Chloro and methyl groups at C5/C6 positions disrupt bacterial communication pathways, while bulkier N3-substituents (e.g., phenoxyethyl) are less effective .

Biological Activity

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzoxazole ring system substituted with a phenoxyethyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MIC) :

- Against Xanthomonas oryzae pv. oryzicola: MIC = 47.6 mg/L

- Against Xanthomonas citri subsp. citri: MIC = 36.8 mg/L

These results indicate that the compound can inhibit bacterial growth by modulating metabolic pathways such as oxidative phosphorylation through the upregulation of succinate dehydrogenase (SDH) .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and others.

- IC50 Values : The concentration required to reduce cell viability by 50% varies among different cell lines, indicating selective cytotoxicity towards certain types of cancer cells.

In vitro studies have shown that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular metabolism.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, leading to altered gene expression and cellular responses.

The precise molecular mechanisms remain under investigation but are believed to involve both direct enzyme inhibition and modulation of signaling cascades .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives showed that those with electron-donating groups exhibited enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups. This suggests that structural modifications can significantly impact biological efficacy .

- Cytotoxicity Assessment : In a comparative study involving multiple benzoxazole derivatives, it was found that modifications at the phenyl ring position led to varying levels of cytotoxicity against cancer cell lines. The most active compounds were identified as those with specific substituents that enhanced their interaction with cellular targets .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Xanthomonas oryzae pv. oryzicola | 47.6 |

| Xanthomonas citri subsp. citri | 36.8 |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | X |

| A549 | Y |

| HepG2 | Z |

(Note: Specific IC50 values need to be filled based on experimental results.)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one and related derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution or alkylation of 1,3-benzoxazol-2(3H)-one precursors. For example, reacting benzoxazolone with 2-phenoxyethyl halides in acetonitrile under reflux conditions yields the target compound. Optimization of reaction time, solvent polarity, and stoichiometry (e.g., 1:1 molar ratio of benzoxazolone to alkylating agent) is critical for achieving high yields (~70–80%) . Characterization typically employs NMR, NMR, and elemental analysis to confirm regiochemistry and purity .

Q. How are antimicrobial activities of this compound derivatives evaluated?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Micrococcus luteus) and fungi are standard. Compounds are dissolved in DMSO and tested in serial dilutions (e.g., 31.25–500 μg/mL) using broth microdilution methods. Activity is correlated with electron-withdrawing substituents (e.g., chloro or thiazole groups) at the 6-position of the benzoxazolone core, which enhance membrane penetration .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Methodological Answer : Disordered phenoxyethyl side chains and twinning phenomena complicate refinement. SHELXL (via the SHELX suite) is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters. Key steps include:

- Applying restraints to disordered moieties.

- Using high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities.

- Validating with R-factor convergence (<0.05) and Hirshfeld surface analysis .

Q. How can regioselectivity be controlled during the synthesis of substituted benzoxazolones?

- Methodological Answer : Substituent positioning (e.g., 5-chloro vs. 6-thiazolyl) is dictated by directing groups. For example:

- Electrophilic aromatic substitution (e.g., chlorination) favors the 5-position due to electron-donating effects of the oxazolone oxygen.

- Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 6-position using Pd catalysts and boronic acid precursors .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:2) ensures regiochemical fidelity .

Q. What structural features enhance anticancer activity in benzoxazolone derivatives?

- Methodological Answer : Hybrid molecules with triazole or propyl-linked pharmacophores exhibit improved cytotoxicity. For instance:

- 3-[(3-Substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives show IC values <10 μM against breast cancer (MCF-7) cells.

- Mechanistic studies (e.g., flow cytometry) reveal apoptosis induction via mitochondrial pathway disruption.

- Lipophilicity (logP >2.5), calculated via reversed-phase TLC, correlates with cellular uptake .

Data Analysis and Contradictions

Q. How can discrepancies in reported MIC values for benzoxazolone derivatives be resolved?

- Methodological Answer : Variations arise from structural differences (e.g., 6-thiazolyl vs. 5-chloro substituents) and assay conditions (e.g., inoculum size, growth media). To reconcile

- Standardize protocols using CLSI guidelines.

- Perform dose-response curves with positive controls (e.g., ciprofloxacin).

- Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Why do some benzoxazolones show low solubility despite moderate logP values?

- Methodological Answer : Crystallinity and hydrogen-bonding networks (observed in X-ray structures) reduce solubility. Strategies include:

- Co-crystallization with solubilizing agents (e.g., cyclodextrins).

- Introducing polar groups (e.g., sulfonyl or amino) at the phenoxyethyl side chain .

Methodological Resources

Q. Which software tools are recommended for structural analysis of benzoxazolone derivatives?

- Answer :

- SHELX suite : For crystallographic refinement (SHELXL) and phasing (SHELXD) .

- ORTEP-3 : For graphical representation of thermal ellipsoids and molecular packing .

- WinGX : Integrates SHELX with tools for symmetry checks and hydrogen-bond analysis .

Tables

| Key Physicochemical Properties | Value/Range | Reference |

|---|---|---|

| Lipophilicity (logP, calculated via TLC) | 2.1–3.5 | |

| MIC against Micrococcus luteus | 31.25–125 μg/mL | |

| Crystallographic R-factor (SHELXL-refined) | <0.072 |

| Synthetic Yields | Conditions |

|---|---|

| Alkylation with 2-phenoxyethyl chloride | 73–80% (reflux, 3 hours) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.